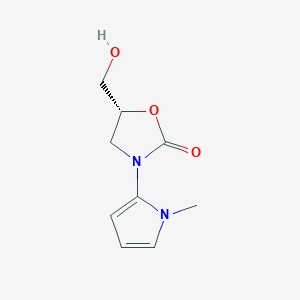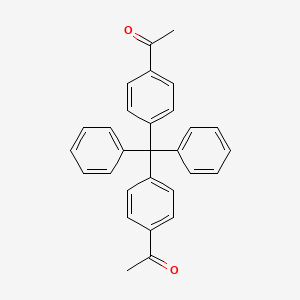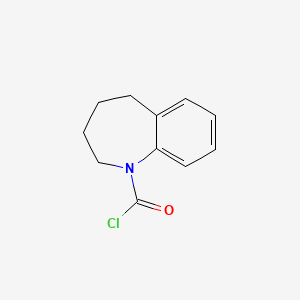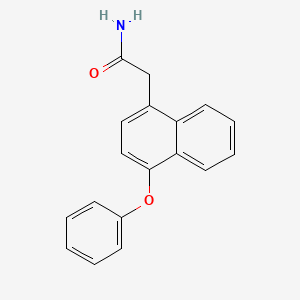
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a pyrrole ring, and an oxazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolidinone ring, followed by the introduction of the pyrrole ring and the hydroxymethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for maximum efficiency and yield. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the pyrrole ring.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups to the pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the oxazolidinone ring suggests possible antibacterial properties, while the pyrrole ring could contribute to interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of functional groups may offer unique interactions with biological systems, leading to the development of new drugs or treatments.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways. The oxazolidinone ring may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the pyrrole ring could interact with other biological molecules, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones and pyrrole-containing molecules. Examples include linezolid, an oxazolidinone antibiotic, and pyrrole-based drugs used in various therapeutic applications.
Uniqueness
What sets (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one apart is its specific combination of functional groups and stereochemistry. This unique structure may offer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
587869-25-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-(1-methylpyrrol-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-10-4-2-3-8(10)11-5-7(6-12)14-9(11)13/h2-4,7,12H,5-6H2,1H3/t7-/m1/s1 |
InChI Key |
VWFBCDNGYDKEIB-SSDOTTSWSA-N |
Isomeric SMILES |
CN1C=CC=C1N2C[C@@H](OC2=O)CO |
Canonical SMILES |
CN1C=CC=C1N2CC(OC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)


![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
oxophosphanium](/img/structure/B12577850.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
